molecular formula C10H20N2O3 B2460219 (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate CAS No. 1312798-21-2

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Cat. No.: B2460219
CAS No.: 1312798-21-2
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.

    Biochemical Probes: Employed as a probe in biochemical studies to understand enzyme mechanisms.

Medicine

    Drug Development: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl ester.

    (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl ester.

Uniqueness

    Steric Hindrance: The tert-butyl ester group provides greater steric hindrance compared to methyl or ethyl esters, potentially affecting the compound’s reactivity and interactions.

    Stability: The tert-butyl ester group may offer enhanced stability under certain conditions, making it more suitable for specific applications.

This comprehensive overview highlights the significance of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate in various scientific domains. Its unique structural features and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.